Cas no 844664-65-9 (Stannane, tributyl(4-decyl-2-thienyl)-)

Stannane, tributyl(4-decyl-2-thienyl)- structure
844664-65-9 structure
Product Name:Stannane, tributyl(4-decyl-2-thienyl)-
N.o CAS:844664-65-9
MF:C26H50SSn
MW:513.450206279755
CID:4460707
Update Time:2024-01-15

Stannane, tributyl(4-decyl-2-thienyl)- Propriedades químicas e físicas

Nomes e Identificadores

    • Stannane, tributyl(4-decyl-2-thienyl)-
    • Tributyl(4-decyl-2-thienyl)stannane (ACI)
    • Inchi: 1S/C14H23S.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-14-11-12-15-13-14;3*1-3-4-2;/h11,13H,2-10H2,1H3;3*1,3-4H2,2H3;
    • Chave InChI: OHSYEWACYNSRTF-UHFFFAOYSA-N
    • SMILES: S1C([Sn](CCCC)(CCCC)CCCC)=CC(CCCCCCCCCC)=C1

Stannane, tributyl(4-decyl-2-thienyl)- Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
1.2 overnight, rt
Referência
Temperature-Modulated Optimization of High-Performance Polymer Solar Cells Based on Benzodithiophene-Difluorodialkylthienyl-Benzothiadiazole Copolymers: Aggregation Effect
Huang, Lanqi; et al, Macromolecules (Washington, 2019, 52(12), 4447-4457

Método de produção 2

Condições de reacção
1.1 Reagents: Magnesium Solvents: Diethyl ether
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
1.4 -
Referência
Controlling blend film morphology by varying alkyl side chain in highly coplanar donor-acceptor copolymers for photovoltaic application
Li, Yao-Wen; et al, Macromolecules (Washington, 2011, 44(16), 6370-6381

Método de produção 3

Condições de reacção
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt; 3 h, reflux
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel ;  0 °C; overnight, reflux
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
2.2 overnight, rt
Referência
Temperature-Modulated Optimization of High-Performance Polymer Solar Cells Based on Benzodithiophene-Difluorodialkylthienyl-Benzothiadiazole Copolymers: Aggregation Effect
Huang, Lanqi; et al, Macromolecules (Washington, 2019, 52(12), 4447-4457

Método de produção 4

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C; 3 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Tuning Energy Levels of Low Bandgap Semi-Random Two Acceptor Copolymers
Zhou, Jinjun; et al, Macromolecules (Washington, 2013, 46(9), 3391-3394

Método de produção 5

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; overnight, rt
Referência
Benzodithiophene-Dithienylbenzothiadiazole Copolymers for Efficient Polymer Solar Cells: Side-Chain Effect on Photovoltaic Performance
Huang, Lanqi; et al, ACS Applied Materials & Interfaces, 2018, 10(40), 34355-34362

Método de produção 6

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
Referência
Effects of incorporated pyrazine on the interchain packing and photovoltaic properties of wide-bandgap D-A polymers for non-fullerene polymer solar cells
Kini, Gururaj P.; et al, Polymer Chemistry, 2019, 10(32), 4459-4468

Método de produção 7

Condições de reacção
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt; 3 h, reflux
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel ;  0 °C; overnight, reflux
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; overnight, rt
Referência
Benzodithiophene-Dithienylbenzothiadiazole Copolymers for Efficient Polymer Solar Cells: Side-Chain Effect on Photovoltaic Performance
Huang, Lanqi; et al, ACS Applied Materials & Interfaces, 2018, 10(40), 34355-34362

Método de produção 8

Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; 2 h, rt; rt → 0 °C
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel ;  0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C; 3 h, -78 °C
2.2 1 h, -78 °C; -78 °C → rt; overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Tuning Energy Levels of Low Bandgap Semi-Random Two Acceptor Copolymers
Zhou, Jinjun; et al, Macromolecules (Washington, 2013, 46(9), 3391-3394

Stannane, tributyl(4-decyl-2-thienyl)- Raw materials

Stannane, tributyl(4-decyl-2-thienyl)- Preparation Products

Fornecedores recomendados
SunaTech Inc.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
SunaTech Inc.
上海嵘奥生物技术有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD